

2,3-Dibromopropionyl chloride CAS number

18791-02-1

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,3-Dibromopropionyl chloride

Cat. No.: B092009

[Get Quote](#)

An In-depth Technical Guide to **2,3-Dibromopropionyl Chloride** (CAS: 18791-02-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dibromopropionyl chloride is a highly reactive, halogenated organic compound that serves as a pivotal intermediate in advanced organic synthesis. Characterized by its bifunctional nature—possessing both a reactive acyl chloride and two bromine atoms—it provides a versatile scaffold for introducing complex functionalities into molecules. This guide offers a comprehensive technical overview of its chemical properties, a detailed, field-proven synthesis protocol, insights into its reactivity, and its applications in the synthesis of high-value compounds such as pharmaceuticals and reactive dyes. Furthermore, it establishes a framework for its safe handling, storage, and quantitative analysis, equipping researchers with the critical knowledge required for its effective and safe utilization in a laboratory setting.

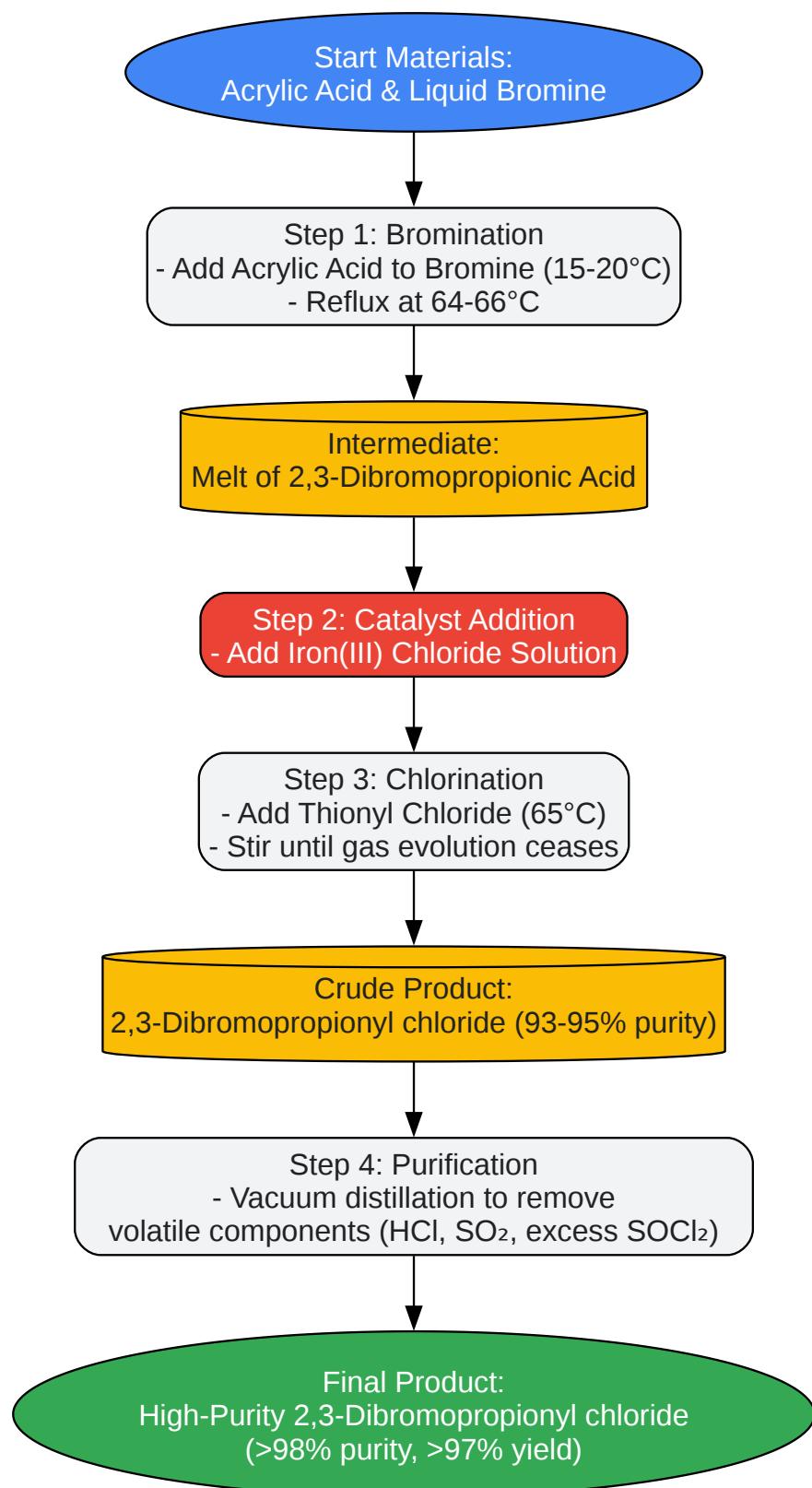
Chemical Identity and Physicochemical Properties

2,3-Dibromopropionyl chloride, with the CAS number 18791-02-1, is a derivative of propionyl chloride featuring bromine atoms at the α and β positions.^[1] This substitution pattern is key to its synthetic utility. The compound is typically a colorless to pale yellow or green liquid with a sharp, pungent odor characteristic of acyl chlorides.^{[1][2]} Its high reactivity necessitates storage under inert and anhydrous conditions to prevent degradation.^{[1][2]}

Chemical Structure

Caption: 2D Structure of **2,3-Dibromopropionyl chloride**.

Data Summary: Physicochemical Properties


For ease of reference, the key physicochemical properties of **2,3-Dibromopropionyl chloride** are summarized in the table below.

Property	Value	Source(s)
CAS Number	18791-02-1	[3] [4]
Molecular Formula	C ₃ H ₃ Br ₂ ClO	[3] [5]
Molecular Weight	250.31 g/mol	[2] [5]
Appearance	Clear, colorless to yellow/green liquid	[1] [2]
Boiling Point	191-193 °C (lit.)	[3] [6] [7]
Density	2.181 g/mL at 25 °C (lit.)	[3] [6] [7]
Refractive Index (n ₂₀ /D)	1.542 (lit.)	[3] [6] [7]
Flash Point	66 °C (150.8 °F) - closed cup	[3] [4]
InChI Key	HWKWYDXHMQQDQJ-UHFFFAOYSA-N	[3] [5]
SMILES	CIC(=O)C(Br)CBr	[3] [5]

Synthesis and Manufacturing Process

The industrial preparation of **2,3-Dibromopropionyl chloride** is a well-established, multi-step process that yields the product in high purity and yield.[\[8\]](#)[\[9\]](#) The process leverages readily available starting materials, acrylic acid and bromine, and involves a bromination reaction followed by chlorination. The addition of an iron catalyst is a critical inventive step that significantly improves purity and yield.[\[8\]](#)[\[9\]](#)

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: High-yield synthesis workflow for **2,3-Dibromopropionyl chloride**.

Detailed Experimental Protocol

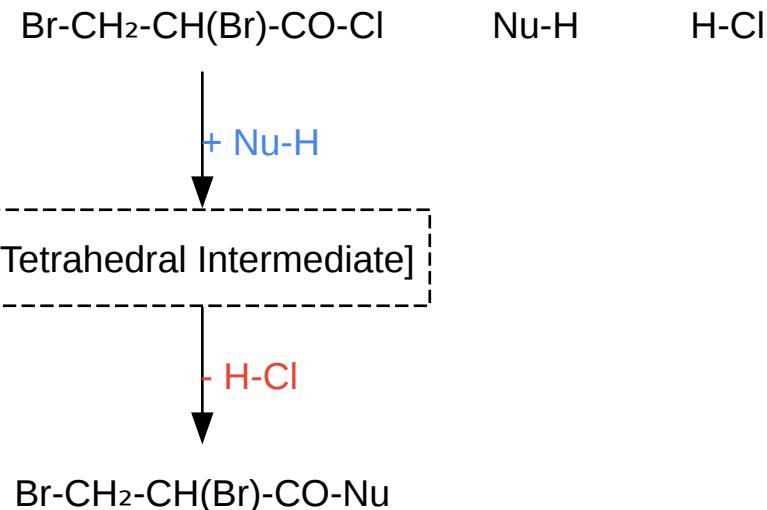
The following protocol is adapted from a patented, high-yield process and represents a robust method for laboratory or pilot-scale synthesis.[\[8\]](#)[\[9\]](#)

Materials:

- Acrylic Acid (100 g)
- Liquid Bromine (224 g, ~1% excess)
- Iron(III) chloride solution (1.1 g, 40% in water)
- Thionyl chloride (191 g, ~15% excess)
- Reaction vessel with stirring, heating mantle, reflux condenser, and addition funnel.

Procedure:

- Bromination of Acrylic Acid:
 - Charge the reaction vessel with 224 g of liquid bromine at a temperature of 15-20°C.
 - With continuous stirring, add 100 g of acrylic acid uniformly via an addition funnel over a period of 5-8 hours. The reaction is exothermic; control the addition rate to maintain a gentle reflux as the temperature rises.
 - After the addition is complete, continue stirring the mixture for 30 minutes at 64-66°C. This results in a melt of 2,3-dibromopropionic acid.[\[8\]](#)
- Catalyst Addition:
 - To the resulting melt, add 1.1 g of a 40% iron(III) chloride solution.
 - Expert Insight: The iron(III) salt acts as a Lewis acid catalyst, crucial for activating the thionyl chloride in the subsequent chlorination step, thereby ensuring a high-purity conversion to the acyl chloride with minimal side products.[\[8\]](#)[\[9\]](#)


- Chlorination:
 - While maintaining the temperature at 65°C, uniformly add 191 g of thionyl chloride to the melt over 5 hours with vigorous stirring.
 - Continue stirring for approximately 1 hour at 65°C until the evolution of gas (HCl and SO₂) has completely ceased. The crude reaction mass at this stage contains **2,3-dibromopropionyl chloride** at a purity of 93-95%.^[8]
- Purification:
 - To isolate the final product, remove the volatile components (excess thionyl chloride, HCl, SO₂).
 - Apply a vacuum to the reaction vessel, reducing the pressure to 25 mbar while maintaining the temperature at 65°C.
 - Continue degassing under these conditions for approximately 1.5 hours.
 - This procedure yields approximately 344 g (98% of theoretical yield based on acrylic acid) of **2,3-dibromopropionyl chloride** with a purity of 98-99%.^[8]

Reactivity and Mechanistic Considerations

The synthetic versatility of **2,3-dibromopropionyl chloride** stems from its two distinct reactive centers:

- Acyl Chloride Group (-COCl): This is a highly electrophilic center, susceptible to nucleophilic acyl substitution. It reacts readily with a wide range of nucleophiles, including alcohols (to form esters), amines (to form amides), and water (hydrolyzing back to the carboxylic acid).^[10] This reactivity is the primary pathway for incorporating the 2,3-dibromopropionyl moiety into a target molecule.
- Bromo-alkane Groups (C-Br): The bromine atoms at the α and β positions are good leaving groups, enabling subsequent nucleophilic substitution or elimination reactions. This allows for further functionalization after the initial acylation step, making it a powerful tool in multi-step synthesis.

General Reaction Mechanism: Nucleophilic Acyl Substitution

[Click to download full resolution via product page](#)

Caption: Nucleophilic attack on the acyl chloride carbonyl carbon.

The violent reaction with water is a critical consideration for both synthesis and safety.[10] Hydrolysis not only consumes the reagent but also liberates toxic and corrosive gases like hydrogen chloride.[1][10] Therefore, all reactions and handling must be performed under strictly anhydrous conditions.

Applications in Research and Drug Development

2,3-Dibromopropionyl chloride is not an end-product but a high-value intermediate. Its primary use is as a building block for introducing the BrCH2CH(Br)CO- group into larger molecules.[1]

- Pharmaceutical Synthesis: It is a documented precursor in the synthesis of various bioactive compounds. Notable examples include:
 - 2,3-Diaminopropionanilides: These compounds have been investigated as potential antiarrhythmic agents.[3][11]

- Iminosugars: It has been used in the chiral synthesis of both enantiomers of 1,4-dideoxy-1,4-iminolysitol and 1,4-dideoxy-1,4-iminoribitol, which are classes of molecules with potential therapeutic applications.[3][11]
- Acromelic Acid A: This potent neurotoxin, used in neuroscience research, can be synthesized using **2,3-dibromopropionyl chloride** as a key reagent.[3][11]
- Agrochemicals and Dyes: The compound is an important intermediate for creating reactive dyes, where the dibromopropionyl group acts as a reactive "handle" to covalently bond the dye to fabrics.[1][8][9] It is also used in the synthesis of certain agrochemicals.[1][12]

Analytical Methodologies

Accurate quantification of **2,3-dibromopropionyl chloride** is essential for quality control and reaction stoichiometry. A reliable method involves a back-titration approach.[13]

Protocol: Quantitative Analysis by Titration

This method relies on the reaction of the acyl chloride with a known excess of a primary amine, followed by titration of the remaining amine.[13]

- Accurately weigh a sample of **2,3-dibromopropionyl chloride**.
- React the sample with a precisely known molar excess of a reference standard, such as aminobenzenesulfonic acid, in an aqueous solution buffered to pH 6-7.
- Allow the acylation reaction to proceed to completion (e.g., 3-5 hours at 10-25°C).
- The remaining, unreacted aminobenzenesulfonic acid is then quantified by titrating with a standardized sodium nitrite solution.
- By calculating the moles of amine consumed by the sodium nitrite, one can determine the moles of amine that reacted with the **2,3-dibromopropionyl chloride**. This allows for the calculation of the mass content of the active compound in the original sample.[13]

Expert Insight: This method provides a highly accurate and reproducible measure of the active acyl chloride content, which is the critical parameter for its use in synthesis. It is superior to

simple chromatographic methods which may not distinguish between the active compound and its hydrolyzed, inactive form.

Safety, Handling, and Storage

2,3-Dibromopropionyl chloride is a hazardous chemical that demands strict safety protocols. It is corrosive, toxic, and highly reactive.[\[1\]](#)[\[10\]](#)

GHS Hazard Information

Hazard Class	Code	Statement	Source(s)
Acute Toxicity, Oral	H302	Harmful if swallowed	[2] [5]
Skin Corrosion	H314	Causes severe skin burns and eye damage	[2] [5]
Eye Damage	H314	Causes severe skin burns and eye damage	[2] [5]
STOT SE 3	H335	May cause respiratory irritation	[3] [5]
Corrosive to Metals	H290	May be corrosive to metals	[2]
Combustibility	H227	Combustible liquid	[2]

Handling and Personal Protective Equipment (PPE)

- Engineering Controls: Always handle in a certified chemical fume hood to avoid inhalation of its pungent and toxic vapors.[\[10\]](#)
- PPE:
 - Eye/Face Protection: Wear chemical safety goggles and a face shield.[\[2\]](#)[\[10\]](#)
 - Hand Protection: Wear heavy-duty, chemical-resistant gloves (e.g., butyl rubber, Viton).

- Skin and Body Protection: Use a chemically resistant lab coat or apron. Ensure no skin is exposed.[2][10]
- Precautions: Avoid all contact with skin, eyes, and clothing. Do not breathe vapors.[10] Keep away from heat, sparks, and open flames.[2] Prevent contact with water and moisture at all times.[10]

Storage

- Store in a cool, dry, well-ventilated area away from incompatible materials.[2]
- The compound is moisture-sensitive and should be stored under an inert gas atmosphere (e.g., Argon or Nitrogen).[1][2]
- Use a corrosive-resistant container with a resistant inner liner.[2][10] Store locked up or in an area accessible only to authorized personnel.

First-Aid Measures

- Inhalation: Immediately move the person to fresh air. Call a poison center or doctor immediately.[2][10]
- Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water/shower for at least 15 minutes. Call a physician immediately.[2][10]
- Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Call an ophthalmologist immediately.[2][10]
- Ingestion: Rinse mouth. Do NOT induce vomiting. Call a physician immediately.[2][10]

References

- Google Patents. (1994). US5344977A - Process for the preparation of **2,3-dibromopropionyl chloride**.
- Otto Chemie Pvt. Ltd. (n.d.). **2,3-Dibromopropionyl chloride**, 98% 18791-02-1.
- Google Patents. (1995). EP0457725B1 - Process for the preparation of **2,3-dibromopropionyl chloride**.
- Aarnee International. (n.d.). Di BromoPropionyl Chloride | 18791-02-1, C3H3Br2ClO.
- Ottokemi. (n.d.). **2,3-Dibromopropionyl chloride**, 98% 18791-02-1 India.

- PubChem. (n.d.). 2,3-Dibromopropionyl chloride.
- Google Patents. (2012). CN101726488B - Method for quantitatively chemically analyzing content of **2,3-dibromopropionyl chloride**.
- ChemBK. (2024). Propionyl chloride, 2,3-dibromo-.
- Jinan Future chemical Co.,Ltd. (n.d.). **2,3-Dibromopropionyl chloride** CAS:18791-02-1.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Page loading... [wap.guidechem.com]
- 2. 2,3-Dibromopropionyl Chloride | 18791-02-1 | TCI AMERICA [tcichemicals.com]
- 3. 2,3-Dibromopropionyl chloride 97 18791-02-1 [sigmaaldrich.com]
- 4. 2,3-Dibromopropionyl chloride 97 18791-02-1 [sigmaaldrich.com]
- 5. 2,3-Dibromopropionyl chloride | C3H3Br2ClO | CID 86790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2,3-Dibromopropionyl chloride | 18791-02-1 [chemicalbook.com]
- 7. chembk.com [chembk.com]
- 8. US5344977A - Process for the preparation of 2,3-dibromopropionyl chloride - Google Patents [patents.google.com]
- 9. EP0457725B1 - Process for the preparation of 2,3-dibromopropionyl chloride - Google Patents [patents.google.com]
- 10. fishersci.com [fishersci.com]
- 11. 2,3-二溴丙酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 12. jnfuturechemical.com [jnfuturechemical.com]
- 13. CN101726488B - Method for quantitatively chemically analyzing content of 2,3-dibromopropionyl chloride - Google Patents [patents.google.com]
- To cite this document: BenchChem. [2,3-Dibromopropionyl chloride CAS number 18791-02-1]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b092009#2-3-dibromopropionyl-chloride-cas-number-18791-02-1>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com